3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide
Description
This compound features a 1,2,3-benzotriazin-4(3H)-one core linked via a three-carbon propanamide chain to a 1-(propan-2-yl)-substituted indole moiety at the 4-position. The benzotriazinone ring is a heterocyclic system known for its electron-deficient properties, which can enhance binding interactions in biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1-propan-2-ylindol-4-yl)propanamide |
InChI |
InChI=1S/C21H21N5O2/c1-14(2)25-12-10-15-17(8-5-9-19(15)25)22-20(27)11-13-26-21(28)16-6-3-4-7-18(16)23-24-26/h3-10,12,14H,11,13H2,1-2H3,(H,22,27) |
InChI Key |
JUFMNXPKVJMCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Diazotization of Anthranilamide
Anthranilamide undergoes diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, followed by neutralization to yield benzo[d]triazin-4(3H)-one. This method achieves an 88% yield when using ammonium carbonate as a buffer.
Reaction conditions :
Alternative Pathway via Anthranilhydrazide
Anthranilhydrazide reacts with NaNO₂ and HCl to form the same benzotriazinone product, albeit with a lower yield (65%). This route is less favored due to scalability challenges.
Functionalization of the Indole Moiety
The 1-(propan-2-yl)-1H-indol-4-yl group is synthesized through:
Nenitzescu Indole Synthesis
Benzoquinone reacts with β-aminocrotonic esters under acidic conditions to form 5-hydroxyindole derivatives, which are subsequently alkylated with isopropyl groups. Polar solvents like sulfolane enhance reaction efficiency, with yields improving by 20% compared to non-polar alternatives.
Alkylation of Indole
Pre-formed indole undergoes N-alkylation using isopropyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. This method achieves >90% purity after recrystallization.
Propanamide Linker Formation
The propanamide bridge is constructed via carbodiimide-mediated coupling:
Activation of 3-(4-Oxobenzotriazin-3(4H)-yl)propanoic Acid
The carboxylic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Typical conditions :
-
Reagents: EDC (1.5 equiv), HOBt (1.2 equiv)
-
Temperature: 0°C → room temperature
-
Reaction time: 12–24 hours.
Coupling with 1-(Propan-2-yl)-1H-indol-4-amine
The activated acid reacts with the indole amine to form the target amide. Yields range from 70% to 85%, depending on the purity of intermediates.
Integrated Synthetic Routes
Two dominant strategies exist for assembling the final compound:
Sequential Assembly (Benzotriazinone → Indole → Coupling)
Convergent Approach
-
Pre-form 3-(4-oxobenzotriazin-3(4H)-yl)propanoic acid and 1-(propan-2-yl)-1H-indol-4-amine separately.
-
Perform amide coupling in a single step.
Advantages : Reduces intermediate purification steps; yield improves to 65–70%.
Optimization Strategies
Solvent Effects
Catalysis
Temperature Control
-
Diazotization requires strict temperature control (0–5°C) to avoid decomposition.
-
Amide coupling proceeds optimally at room temperature.
Analytical Characterization
Critical data for verifying the target compound:
| Parameter | Value/Description | Method |
|---|---|---|
| Molecular Formula | C₂₂H₂₂N₆O₂ | HRMS |
| Melting Point | 214–217°C | DSC |
| ¹H NMR (CDCl₃) | δ 8.04 (d, J=7.6 Hz, Ar–H), δ 1.32 (s, CH₃) | 400 MHz NMR |
| HPLC Purity | >99% | C18 column |
Challenges and Solutions
Low Yields in Diazotization
Byproduct Formation During Amide Coupling
-
Cause : Competing esterification or oligomerization.
-
Solution : Employ high-purity EDC/HOBt and stoichiometric control.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzotriazinone and indole moieties contribute to its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzotriazinone Derivatives
N-(1-Methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (CAS: 1282120-52-8)
- Structure : Differs in the linker length (acetamide vs. propanamide) and indole substitution (methyl vs. isopropyl).
- The methyl group on indole may decrease lipophilicity, affecting bioavailability .
- Molecular Weight : 333.3 g/mol (vs. target compound’s ~377.4 g/mol).
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (CAS: 1232809-29-8)
Indole-Modified Analogs
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS: 1324095-36-4)
- Structure: Substitutes benzotriazinone with quinazolinone and adds a chloro group at the indole 6-position.
- Impact: Quinazolinone’s planar structure may enhance DNA intercalation or kinase inhibition.
AG-10 Series ()
- Examples : AG-10/1 (3-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-(3-phenylureido)propanamide).
- Impact: Urea/amide hybrid structures exhibit dual hydrogen-bonding capacity, improving target affinity.
Substituent Effects on Pharmacokinetics
| Compound | Substituent on Indole | Linker Length | LogP* (Predicted) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 1-(Propan-2-yl) | Propanamide | ~2.8 | ~377.4 |
| N-(1-Methyl-1H-indol-4-yl) | 1-Methyl | Acetamide | ~2.1 | 333.3 |
| AG-10/1 | 3-Indole, 4-MeO-Phe | Propanamide | ~3.5 | ~425.4 |
*LogP estimated using fragment-based methods.
- Key Observations :
- Longer linkers (e.g., propanamide) improve flexibility and access to buried binding sites.
- Bulky substituents (isopropyl) enhance metabolic stability but may reduce solubility.
Biological Activity
The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzotriazine core linked to an indole moiety, which is known to contribute to various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of benzotriazine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide have demonstrated:
-
Inhibition of Cancer Cell Proliferation : In vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Apoptosis induction HT-29 (Colon) 15 Cell cycle arrest
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis.
The proposed mechanisms by which 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Interaction with DNA : It is hypothesized that the compound intercalates into DNA, leading to replication errors and subsequent cell death.
- Modulation of Signaling Pathways : The compound may modulate various signaling pathways related to apoptosis and inflammation.
Study on Cancer Cell Lines
A study conducted by Nutt et al. (2023) highlighted the efficacy of similar benzotriazine derivatives in inhibiting cancer cell motility and growth. The study utilized matched pairs of healthy and tumorigenic murine liver cell lines to assess growth inhibition properties at concentrations up to 10 µM. Notably, two derivatives showed selective toxicity towards tumorigenic cells without affecting healthy cells.
Clinical Implications
The potential clinical applications for this compound include its use as a therapeutic agent in oncology and inflammatory diseases. Further investigations are warranted to explore its pharmacokinetics and safety profile in vivo.
Q & A
Q. What are the critical steps in synthesizing 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide, and what reaction conditions are essential?
- Methodological Answer : Synthesis involves sequential coupling of the benzotriazinone and indole moieties via a propanamide linker. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt for activating the carboxylic acid group of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (precursor synthesis detailed in ).
- Indole functionalization : Alkylation of the indole nitrogen with isopropyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the final compound .
- Critical conditions : Temperature control (<50°C to prevent decomposition) and anhydrous solvents to avoid hydrolysis .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Methodological Answer :
- Structural confirmation :
- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., indole NH at δ 10-12 ppm, benzotriazinone carbonyl at δ 165-170 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₀N₅O₂ at 398.1612) .
- Purity assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is acceptable for biological assays .
- TLC : Monitor reaction progress using silica plates and visualize under UV .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors most significantly impact scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables like stoichiometry (1.2:1.0 amine:acid), solvent (DMF vs. THF), and catalyst (e.g., DMAP) .
- Key scalability challenges :
- Solvent volume : Reduce DMF usage via microwave-assisted synthesis to improve reaction kinetics .
- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water) for cost-effective scale-up .
- Critical factors : Moisture sensitivity of the benzotriazinone moiety necessitates inert atmosphere conditions during large-scale reactions .
Q. How should researchers address contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Comparative assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) under identical conditions to isolate context-dependent effects .
- Mechanistic studies :
- Enzyme inhibition assays : Evaluate selectivity for kinases (e.g., EGFR) vs. cyclooxygenase (COX-2) using fluorogenic substrates .
- SAR analysis : Compare with analogs (e.g., replacing isopropyl with cyclopropyl) to identify structural determinants of activity .
Q. What computational strategies are effective for predicting the compound’s mechanism of action and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with potential targets (e.g., benzotriazinone binding to ATP pockets in kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with HDAC or PARP enzymes) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the benzotriazinone ring) using Schrödinger’s Phase .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?
- Methodological Answer :
- LC-MS/MS challenges : Ion suppression from matrix components (e.g., plasma proteins) and low recovery due to lipophilicity (logP ~3.5).
- Solutions :
- Sample preparation : Use protein precipitation with acetonitrile followed by SPE (C18 cartridges) .
- Internal standards : Deuterated analogs (e.g., d₅-isopropyl group) to correct for matrix effects .
- Method validation : Ensure linearity (1–1000 ng/mL), precision (RSD <15%), and stability under storage conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
